molecular formula C10H11NO3 B8815041 Methyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-8-carboxylate

Methyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-8-carboxylate

Cat. No.: B8815041
M. Wt: 193.20 g/mol
InChI Key: OUQQWQDSJWWELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-8-carboxylate is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

InChI

InChI=1S/C10H11NO3/c1-13-10(12)7-3-2-4-8-9(7)14-6-5-11-8/h2-4,11H,5-6H2,1H3

InChI Key

OUQQWQDSJWWELE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Boron trifluoride diethyl etherate (10.1 mmol) is added dropwise to a mixture of 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid methyl ester (4.83 mmol) in THF (12 mL) to keep the temperature below 5° C. After 20 min sodium borohydride (10.1 mmol) is added and the mixture is stirred at 5° C. for 60 min. EtOAc (6.0 mL) and aq. HCl (1.0 M, 6.0 mL) are added dropwise. The mixture is made basic by addition of sat. aq. NaHCO3 solution, the layers are separated and the aq. layer is extracted with EtOAc. The combined organic layers are dried over MgSO4 and concentrated in vacuo to give a crude product which is purified by FC (heptane to heptane/EtOAc 3/7). LC-MS: tR=0.69 min; [M+H]+=194.0.
Quantity
10.1 mmol
Type
reactant
Reaction Step One
Quantity
4.83 mmol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
10.1 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four

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